Home > Products > Screening Compounds P108697 > PKI (14-24)amide TFA
PKI (14-24)amide TFA -

PKI (14-24)amide TFA

Catalog Number: EVT-10987313
CAS Number:
Molecular Formula: C51H87F3N24O17
Molecular Weight: 1365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PKI (14-24)amide trifluoroacetate is a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase, commonly referred to as protein kinase A. This compound is derived from the protein kinase inhibitor (PKI) family, specifically designed to selectively inhibit protein kinase A activity. Its structure and properties make it a valuable tool in biochemical research, particularly in studies involving signaling pathways regulated by protein kinase A.

Source and Classification

PKI (14-24)amide trifluoroacetate is classified as a synthetic peptide inhibitor. It is often utilized in laboratory settings for its ability to penetrate cells and inhibit specific protein kinases involved in various cellular processes. The compound is commercially available from multiple suppliers, including MedChemExpress and InvivoChem, which provide detailed specifications regarding its purity, molecular weight, and storage conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of PKI (14-24)amide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process begins with the assembly of the peptide chain on a solid support, followed by deprotection and coupling reactions to form the desired amide bond. Key steps include:

  1. Solid-phase synthesis: The initial amino acid is attached to a resin, allowing for sequential addition of protected amino acids.
  2. Deprotection: Protective groups are removed to allow for further reactions.
  3. Coupling: The next amino acid is added through a coupling reaction, forming peptide bonds.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

The trifluoroacetate salt form enhances solubility and stability in biological assays .

Molecular Structure Analysis

Structure and Data

The molecular formula for PKI (14-24)amide trifluoroacetate is C53H100N20O12C_{53}H_{100}N_{20}O_{12}, with a molecular weight of approximately 1209.5 g/mol. The sequence of the peptide includes modifications that enhance its biological activity:

  • Sequence: GRTGRRNAI
  • Modifications: The first glycine is myristoylated (Myr-Gly), and the C-terminal is amidated.

This structure allows for effective binding to protein kinase A, inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

PKI (14-24)amide trifluoroacetate primarily functions through competitive inhibition of protein kinase A. When introduced into cellular systems, it binds to the active site of the enzyme, preventing substrate phosphorylation. This inhibition can lead to significant biological effects, including:

  • Inhibition of cell growth
  • Induction of apoptosis in cancer cell lines, such as human pancreatic cancer cells (PANC-1) .

The compound's efficacy can be quantified by its inhibitory constant (KiK_i), which has been reported at approximately 36 nM for its non-myristoylated version .

Mechanism of Action

Process and Data

The mechanism by which PKI (14-24)amide trifluoroacetate exerts its inhibitory effects involves binding to the regulatory subunit of protein kinase A. This interaction prevents the activation of downstream signaling pathways that rely on cyclic adenosine monophosphate levels. Specifically, the compound disrupts the phosphorylation processes that are critical for various cellular functions, including metabolism, gene expression, and cell proliferation.

Research indicates that this inhibitor can modulate pathways linked to cancer progression and other diseases characterized by aberrant protein kinase A activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 1 mg/ml.
  • Stability: Recommended storage at -20°C to maintain integrity.

These properties are crucial for its application in laboratory settings where accurate dosing and stability are necessary for experimental reproducibility .

Applications

Scientific Uses

PKI (14-24)amide trifluoroacetate has numerous applications in scientific research:

  • Cancer Research: Used to study the role of protein kinase A in tumor growth and apoptosis.
  • Signal Transduction Studies: Investigates pathways involving cyclic adenosine monophosphate signaling.
  • Pharmacological Research: Serves as a model compound for developing new therapeutics targeting protein kinases.
Molecular Pharmacology of PKI (14-24)amide TFA

Mechanism of Cyclic AMP-Dependent Protein Kinase A Inhibition

PKI (14-24)amide TFA (trifluoroacetate salt) is a potent, sequence-specific inhibitor of cyclic AMP-dependent protein kinase A (protein kinase A). Its primary mechanism involves high-affinity binding to the catalytic subunit of protein kinase A, effectively suppressing kinase activity in cellular environments. Research demonstrates that PKI (14-24)amide TFA achieves half-maximal inhibition (IC₅₀) in the low nanomolar range, leveraging its structural mimicry of the endogenous protein kinase A inhibitor’s active site [1] [2]. The compound’s efficacy is notably documented in cell homogenate studies, where it significantly reduces phosphorylation of protein kinase A substrates by competitively occupying the enzyme’s catalytic cleft [1] [4]. Unlike ATP-competitive inhibitors, PKI (14-24)amide TFA directly targets the substrate recognition site, providing exceptional specificity for protein kinase A over other kinases [5] [6].

Competitive Binding Dynamics at the Catalytic Subunit

The binding kinetics of PKI (14-24)amide TFA reveal its role as a reversible competitive antagonist of protein kinase A’s catalytic subunit. Key features include:

  • Nanomolar affinity: The inhibitor exhibits a dissociation constant (Kᵢ) of ~36 nM for protein kinase A, attributable to its arginine-rich sequence (GRTGRRNAIHD-NH₂), which forms electrostatic interactions with the kinase’s conserved aspartate residues [5] [6].
  • Substrate displacement: Biochemical assays confirm that PKI (14-24)amide TFA competes with natural protein kinase A substrates (e.g., kemptide), reducing substrate phosphorylation by >90% at equimolar concentrations [2] [8].
  • Salt-form advantages: The trifluoroacetate salt enhances aqueous solubility (>100 mg/mL in water) without compromising biological activity compared to the free base [1] [3].

Table 1: Inhibition Constants of PKI Peptide Variants

Peptide InhibitorKᵢ (nM)Target SpecificityStructural Features
PKI (14-24)amide TFA~36Protein kinase ANon-myristoylated, C-terminal amide
Myristoylated PKI (14-22)36Protein kinase AN-terminal myristoylation
Non-modified PKI (14-24)ComparableProtein kinase AFree acid form

Structural Determinants of Protein Kinase A Selectivity and Specificity

The inhibitory potency of PKI (14-24)amide TFA arises from conserved residues within its 11-amino acid sequence (Gly¹⁴-Arg¹⁵-Thr¹⁶-Gly¹⁷-Arg¹⁸-Arg¹⁹-Asn²⁰-Ala²¹-Ile²²-His²³-Asp²⁴-NH₂):

  • Arginine triad (Arg¹⁵, Arg¹⁸, Arg¹⁹): These residues form salt bridges with Glu¹²⁷ and Glu¹³⁰ in protein kinase A’s catalytic cleft, mirroring substrate recognition motifs [5] [8]. Mutation of any arginine abolishes >80% of inhibitory activity [6].
  • C-terminal amidation: The amidated C-terminus (Asp²⁴-NH₂) enhances proteolytic stability and binding affinity by mimicking the transition state of phosphorylated substrates [1] [4].
  • Exclusion of myristoylation: Unlike cell-permeable derivatives (e.g., myristoylated PKI (14-22)), PKI (14-24)amide TFA lacks lipid modifications, restricting its action to in vitro systems like cell homogenates due to limited membrane permeability [5] [6].

Table 2: Critical Residues in PKI (14-24)amide TFA and Their Roles

Residue PositionAmino AcidFunction in Protein Kinase A Inhibition
15, 18, 19ArginineElectrostatic binding to catalytic subunit
16ThreonineStabilizes backbone conformation
20AsparagineHydrogen bonding with kinase hinge region
24Aspartate-NH₂Mimics substrate C-terminus; resists degradation

Allosteric Modulation of Kinase Activity in Cellular Homogenates

In cell homogenates, PKI (14-24)amide TFA exhibits complex allosteric effects beyond direct catalytic inhibition:

  • Homogenate-specific efficacy: The inhibitor reduces cyclic AMP-dependent kinase activity by >95% in disrupted cellular preparations, likely due to unimpeded access to catalytic subunits [1] [2]. However, it fails to suppress cyclic AMP-evoked amylase release in intact saponin-permeabilized cells, underscoring its limitation in membrane-dependent processes [1] [3].
  • Conformational suppression: Binding induces a closed conformation in protein kinase A’s catalytic subunit, preventing activation loop phosphorylation and reducing affinity for ATP [6] [8].
  • Signal pathway selectivity: At optimal concentrations (1–10 µM), PKI (14-24)amide TFA does not affect related kinases (e.g., protein kinase G or protein kinase C), validating its utility for dissecting protein kinase A-specific pathways in complex biological mixtures [5] [7].

These properties establish PKI (14-24)amide TFA as a critical tool for in vitro studies of protein kinase A-driven phosphorylation cascades, particularly in systems where genetic manipulation is impractical. Its defined mechanism and structural basis provide a template for designing next-generation kinase inhibitors [1] [8].

Properties

Product Name

PKI (14-24)amide TFA

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C51H87F3N24O17

Molecular Weight

1365.4 g/mol

InChI

InChI=1S/C49H86N24O15.C2HF3O2/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56;3-2(4,5)1(6)7/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62);(H,6,7)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-;/m0./s1

InChI Key

WHXDJOUKXDRBLV-IQFKIXDSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.